N-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and CAS Registry Information
The compound is systematically named N-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine , reflecting its structural components: a chromen-4-one core, a 4-chlorophenyl group, and a glycine moiety linked via an acetyloxy bridge. Its CAS Registry Number is 1007654-37-6 , and its molecular formula is C₂₀H₁₆ClNO₆ , with a molecular weight of 401.8 g/mol .
| Property | Value |
|---|---|
| CAS Registry Number | 1007654-37-6 |
| Molecular Formula | C₂₀H₁₆ClNO₆ |
| Molecular Weight | 401.8 g/mol |
Molecular Architecture Analysis
Chromen-4-one Core Structure
The chromen-4-one core consists of a benzopyran-4-one skeleton, characterized by a fused benzene ring and a γ-pyrone moiety (a six-membered lactone ring with a ketone group at position 4). This core contributes to the compound’s planar structure and potential for π-π stacking interactions. The methyl group at position 2 and the oxygen atom at position 7 further modulate electronic properties, influencing reactivity and solubility.
4-Chlorophenyl Substituent Configuration
A 4-chlorophenyl group is attached to position 3 of the chromen-4-one core. This substituent introduces steric bulk and electron-withdrawing effects due to the chlorine atom, which may enhance stability and influence binding interactions in biological systems. The para-substitution pattern ensures symmetry, reducing conformational flexibility and favoring specific intermolecular interactions.
Glycine Conjugation Patterns
The glycine residue is conjugated to the chromen-4-one core via an acetyloxy linker at position 7. This linkage involves an ether bond between the chromen-7-oxygen and the acetyl group, followed by an amide bond connecting the acetyl to glycine. The glycine moiety introduces polarity and hydrogen-bonding capacity, potentially enhancing aqueous solubility and biological activity.
Crystallographic Data and Conformational Analysis
While direct crystallographic data for this compound is limited, analogous structures provide insights. For example, N-(4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide (CID 14570343) crystallizes in the triclinic space group P-1 with unit cell parameters:
The chromen-4-one core in such compounds adopts a nearly planar conformation, with dihedral angles between the benzene and pyrone rings typically <10°. The 4-chlorophenyl group lies perpendicular to the core, minimizing steric clashes. Hydrogen bonding between the glycine amide and carbonyl groups likely stabilizes the structure in the solid state.
| Parameter | Value |
|---|---|
| Space Group | P-1 |
| Unit Cell Dimensions | a=6.6325 Å, b=7.0577 Å, c=14.671 Å |
| Angles | α=103.536°, β=89.714°, γ=105.589° |
Properties
Molecular Formula |
C20H16ClNO6 |
|---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
2-[[2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetyl]amino]acetic acid |
InChI |
InChI=1S/C20H16ClNO6/c1-11-19(12-2-4-13(21)5-3-12)20(26)15-7-6-14(8-16(15)28-11)27-10-17(23)22-9-18(24)25/h2-8H,9-10H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
OXQAJMMPNDZPOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NCC(=O)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Chromenone Core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the chromenone core.
Attachment of the Glycine Moiety: The final step involves the coupling of glycine to the chromenone derivative through an esterification or amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone core can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted chromenone derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds related to N-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine. In particular, derivatives of chromone structures have shown significant activity against various fungal pathogens, including Fusarium oxysporum. The presence of specific substituents, such as chlorophenyl and methyl groups, enhances their efficacy. For instance, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values comparable to established antifungal agents like fluconazole and azoxystrobin .
1.2 Antibacterial Properties
The compound's structural analogs have also been investigated for antibacterial activity. Studies indicate that modifications in the chromone core can lead to improved antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives with chloro and nitro substitutions exhibited promising results in inhibiting bacterial growth .
1.3 Analgesic Effects
Research has explored the analgesic potential of chromone derivatives, suggesting that certain modifications can enhance pain-relieving properties. The mechanism often involves interference with pain signaling pathways, making these compounds candidates for further development in pain management therapies .
Agricultural Applications
2.1 Fungicides
The antifungal properties of this compound derivatives position them as potential fungicides in agriculture. Their effectiveness against plant pathogens like Fusarium species suggests they could be integrated into crop protection strategies, potentially reducing reliance on conventional fungicides that may have adverse environmental impacts .
2.2 Plant Growth Regulators
Compounds with chromone structures are also being studied for their ability to act as plant growth regulators. These substances can influence various physiological processes in plants, promoting growth or enhancing resistance to stressors .
Material Science Applications
3.1 Photonic Materials
Chromone derivatives are being explored in the field of material science for their photonic properties. Their ability to absorb and emit light makes them suitable candidates for applications in photonic devices and sensors. The incorporation of these compounds into polymer matrices has shown promise in developing materials with enhanced optical characteristics .
Summary of Findings
The diverse applications of this compound highlight its significance across multiple scientific fields:
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Pharmacology | Antifungal agents | Effective against Fusarium oxysporum, comparable to fluconazole |
| Antibacterial agents | Active against Gram-positive and Gram-negative bacteria | |
| Analgesics | Modifications enhance pain-relief properties | |
| Agriculture | Fungicides | Potential to replace conventional fungicides |
| Growth regulators | Influences plant growth and stress resistance | |
| Material Science | Photonic materials | Enhances optical properties in polymers |
Mechanism of Action
The mechanism of action of N-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine involves its interaction with specific molecular targets and pathways. The chromenone core is known to interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances its binding affinity, while the glycine moiety may facilitate its transport and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:
Key Observations :
Biological Activity
N-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine is a synthetic compound derived from the chromen-4-one family, known for its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antioxidant properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 344.746 g/mol. The compound features a chromen-4-one core substituted with a 4-chlorophenyl group and an acetylglycine moiety, contributing to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H13ClO5 |
| Molecular Weight | 344.746 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 543.5 ± 50 °C |
| Flash Point | 282.5 ± 30.1 °C |
Anticancer Activity
Research indicates that compounds within the chromen family exhibit significant anticancer properties. For instance, studies have shown that derivatives of chromen compounds can induce apoptosis in various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation.
- Case Study : A study on related compounds demonstrated that specific chromen derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines, suggesting potent anticancer activity .
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory effects. Research shows that similar chromen derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Mechanism : The inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation. In vitro studies have reported significant reductions in inflammatory markers when treated with these compounds .
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress.
- Research Findings : Studies have shown that related chromen compounds exhibit high radical scavenging activity, with some demonstrating IC50 values comparable to standard antioxidants like ascorbic acid .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
